molecular formula C23H21N3O2S2 B12153616 N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12153616
M. Wt: 435.6 g/mol
InChI Key: AADAKUDQAKHGIV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2-ethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O2S2/c1-3-28-19-7-5-4-6-18(19)26-20(27)13-30-23-21-17(12-29-22(21)24-14-25-23)16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,26,27)

InChI Key

AADAKUDQAKHGIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of 344.43 g/mol. The presence of the ethoxy and methylphenyl groups contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit various mechanisms of action, particularly in relation to enzyme inhibition and receptor modulation:

  • Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the thieno ring can enhance this activity by affecting membrane permeability or inhibiting key metabolic pathways in bacteria .
  • Estrogen Receptor Modulation : Certain derivatives have been identified as ligands for estrogen receptors, indicating potential applications in hormone-related therapies. The structural modifications in the thieno[2,3-d]pyrimidine framework are crucial for binding affinity and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Estrogen Receptor BindingHigh affinity for estrogen receptor α
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound this compound was among those evaluated and showed promising results.
  • Estrogen Receptor Interaction : A targeted screening assay revealed that certain thieno[2,3-d]pyrimidine derivatives exhibit selective binding to estrogen receptors, making them potential candidates for developing nonsteroidal estrogen therapies. This was corroborated by structure-activity relationship studies that highlighted the importance of specific substituents on the thieno ring .

Comparison with Similar Compounds

N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10)

  • Structure : Differs by an oxy linkage instead of sulfanyl and a 4-methylphenyl substituent on the phenyl ring.
  • Properties : Melting point = 204–205°C; molecular weight = 376.0 g/mol (LC-MS: m/z 376.0 [M+H]⁺).

Compound 8 ()

  • Structure: Contains a thiophen-2-yl group at position 5 and a thiazolidinone ring.
  • Properties : Yield = 60%; melting point = 280–282°C; molecular weight = 528 g/mol.
  • Key Difference: The thiazolidinone moiety may enhance solubility but reduce metabolic stability compared to the acetamide derivative .

Sulfanyl Acetamide Derivatives

N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u)

  • Structure : Shares the sulfanyl acetamide backbone but incorporates a 1,3,4-oxadiazole ring and indole substituent.
  • Properties : Molecular weight = 422 g/mol; tested for α-glucosidase inhibition (IC₅₀ = 12.3 µM) and BChE inhibition (IC₅₀ = 16.8 µM).
  • Comparison: The indole-oxadiazole system may confer stronger enzyme inhibition than the thienopyrimidine core .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structure: Substituted pyrimidine and pyridine rings instead of thienopyrimidine.
  • Crystallography : Demonstrated planar geometry, suggesting similar conformational rigidity in sulfanyl acetamides .

Compounds with Anticancer Potential

MCL-1/BCL-2 Inhibitors ()

  • Structure: Thieno[2,3-d]pyrimidine derivatives with hydroxy-chloro-methylphenyl and methoxybenzene substituents.
  • Activity : Target apoptosis regulators MCL-1 and BCL-2, critical in cancer therapy.
  • Comparison : The ethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents .

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